N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine
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Overview
Description
N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine is a synthetic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine involves multiple steps. One common method includes the reaction of 2-oxo-4-propyl-2H-chromen-7-yl with propanoyl chloride to form the intermediate product. This intermediate is then reacted with glycylglycine under specific conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Organic halides, nucleophiles; reactions are often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}-b-alanine
- N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide
Uniqueness
N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine stands out due to its unique combination of a chromen core with a glycylglycine moiety. This structure imparts distinct biological activities and chemical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H22N2O7 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-[[2-[2-(2-oxo-4-propylchromen-7-yl)oxypropanoylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C19H22N2O7/c1-3-4-12-7-18(25)28-15-8-13(5-6-14(12)15)27-11(2)19(26)21-9-16(22)20-10-17(23)24/h5-8,11H,3-4,9-10H2,1-2H3,(H,20,22)(H,21,26)(H,23,24) |
InChI Key |
QKXJNTODKDYYQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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